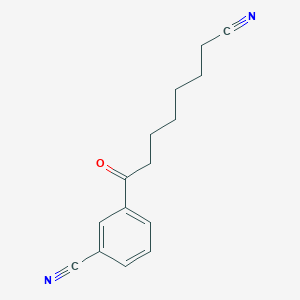

8-(3-Cyanophenyl)-8-oxooctanenitrile

Description

BenchChem offers high-quality 8-(3-Cyanophenyl)-8-oxooctanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-Cyanophenyl)-8-oxooctanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(7-cyanoheptanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-10-5-3-1-2-4-9-15(18)14-8-6-7-13(11-14)12-17/h6-8,11H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIGARDAYDEYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642234 | |

| Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-66-3 | |

| Record name | 3-(7-Cyanoheptanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and history of 8-(3-Cyanophenyl)-8-oxooctanenitrile

An In-depth Technical Guide to 8-(3-Cyanophenyl)-8-oxooctanenitrile: Synthesis and Historical Context

Introduction

This technical guide provides a comprehensive overview of the plausible synthetic pathway for 8-(3-Cyanophenyl)-8-oxooctanenitrile, based on established chemical reactions. It will delve into the synthesis of its key precursors and the final convergent synthesis, offering insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

Plausible Synthetic Pathway: A Convergent Approach

The synthesis of 8-(3-Cyanophenyl)-8-oxooctanenitrile can be logically approached through a convergent strategy involving two key precursors: 3-Cyanobenzoyl chloride and Suberonitrile . The final key step is a Friedel-Crafts acylation reaction.

Part 1: Synthesis of Precursor 1: 3-Cyanobenzoyl Chloride

3-Cyanobenzoyl chloride is a crucial intermediate in organic synthesis, valued for its reactive acyl chloride group that allows for the introduction of the cyanobenzoyl moiety into various molecules.[2] Its synthesis typically starts from 3-cyanobenzoic acid, which can be prepared from m-tolunitrile.

Experimental Protocol: Synthesis of 3-Cyanobenzoyl Chloride from 3-Cyanobenzoic Acid

-

Reaction Setup: A round-bottom flask is charged with 3-cyanobenzoic acid.

-

Reagent Addition: An excess of thionyl chloride (SOCl₂) is added to the flask.[5]

-

Reaction Conditions: The mixture is refluxed for a period of 1.5 to 2 hours.[5]

-

Work-up: After cooling, the excess thionyl chloride is removed under reduced pressure. Traces of thionyl chloride can be removed by the addition and subsequent distillation of benzene under reduced pressure.[5]

-

Purification: The resulting 3-cyanobenzoyl chloride can be purified by vacuum distillation or crystallization to yield a colorless crystalline solid.[5]

Diagram of the Synthesis of 3-Cyanobenzoyl Chloride

Caption: Synthesis of 3-Cyanobenzoyl chloride.

Part 2: Synthesis of Precursor 2: Suberonitrile

Suberonitrile, also known as 1,6-dicyanohexane or octanedinitrile, is a bifunctional building block used in organic synthesis.[3][6] It can be synthesized from 1,6-dichlorohexane.

Experimental Protocol: Synthesis of Suberonitrile from 1,6-Dichlorohexane

-

Reaction Setup: A reaction vessel is charged with 1,6-dichlorohexane and a phase transfer catalyst, such as tetrabutylammonium bromide.[7]

-

Reagent Addition: An aqueous solution of sodium cyanide (NaCN) is added to the reaction mixture.[7]

-

Reaction Conditions: The biphasic mixture is stirred vigorously at an elevated temperature to facilitate the nucleophilic substitution reaction.

-

Work-up: After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude suberonitrile is then purified by vacuum distillation.

Diagram of the Synthesis of Suberonitrile

Caption: Synthesis of Suberonitrile.

Part 3: Convergent Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[8][9] In this case, it would involve the acylation of a suitable aromatic substrate with a derivative of suberic acid in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8][9]

A plausible route to 8-(3-Cyanophenyl)-8-oxooctanenitrile would be the Friedel-Crafts acylation of benzonitrile with 7-cyanoheptanoyl chloride. The latter can be generated from suberonitrile through partial hydrolysis and subsequent chlorination.

Experimental Protocol: Synthesis of 8-(3-Cyanophenyl)-8-oxooctanenitrile

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) in a reaction flask under an inert atmosphere and cooled in an ice bath.

-

Acyl Chloride Addition: 7-cyanoheptanoyl chloride (prepared from suberonitrile) is added dropwise to the suspension.

-

Aromatic Substrate Addition: Benzonitrile is then added slowly to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a low temperature and then allowed to warm to room temperature or heated to complete the reaction.[8] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by pouring it onto crushed ice and hydrochloric acid. The organic layer is then separated, washed with water and brine, and dried.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield 8-(3-Cyanophenyl)-8-oxooctanenitrile.

Diagram of the Friedel-Crafts Acylation

Caption: Final synthesis step.

Historical Context and Significance

The "discovery" of 8-(3-Cyanophenyl)-8-oxooctanenitrile is more accurately described as a product of the evolution of synthetic organic chemistry rather than a singular event. Its existence is made possible by foundational reactions like the Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877.[10]

The nitrile functional group itself is a versatile component in medicinal chemistry, often used to improve the pharmacokinetic profile of drug candidates or to act as a covalent inhibitor.[11][12] The presence of two nitrile groups in 8-(3-Cyanophenyl)-8-oxooctanenitrile opens up numerous possibilities for its use as a scaffold in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] For instance, nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions.[4]

Compounds with similar structures, such as other cyanophenyl derivatives, have been investigated for their potential as histone deacetylase inhibitors with antiproliferative activity against cancer cell lines.[13] This suggests that 8-(3-Cyanophenyl)-8-oxooctanenitrile could be a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 8-(3-Cyanophenyl)-8-oxooctanenitrile | C₁₅H₁₆N₂O | 240.3 | 898767-66-3[1] |

| 3-Cyanobenzoyl chloride | C₈H₄ClNO | 165.58 | 6302-73-4 |

| Suberonitrile | C₈H₁₂N₂ | 136.19 | 629-40-3[3][6] |

Conclusion

While a detailed historical record of the first synthesis of 8-(3-Cyanophenyl)-8-oxooctanenitrile is not prominent in the scientific literature, its synthesis is readily achievable through well-established and robust chemical methodologies. The convergent approach utilizing the Friedel-Crafts acylation of benzonitrile with a suberonitrile derivative provides a logical and efficient pathway. The bifunctional nature of this molecule, with its two nitrile groups and aromatic ketone core, makes it a promising and versatile building block for further synthetic elaborations in the fields of medicinal chemistry and materials science.

References

- Benchchem. Synthesis of 3-(1-Cyanoethyl)benzoyl Chloride: A Technical Guide.

- PrepChem.com. Synthesis of 3-cyano-2-methyl-benzoyl chloride.

- Chemguide. friedel-crafts acylation of benzene.

- Chem-Impex. 3-Cyanobenzoyl chloride.

- Chemical Bull Pvt. Ltd. Suberonitrile | 629-40-3.

- Google Patents. JPH0832668B2 - Suberonitrile manufacturing method.

- Benchchem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.

- Shree Ganesh Remedies. Suberonitrile-629-40-3.

- Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.

- Google Patents. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof.

- YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism.

- MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.

- YouTube. Acylation of Benzene - Friedel Crafts (A-Level Chemistry).

- TCI AMERICA. Suberonitrile | 629-40-3.

- Tokyo Chemical Industry Co., Ltd.(APAC). Suberonitrile 629-40-3.

- PubMed. Synthesis of aromatic nitriles using nonmetallic cyano-group sources.

- Asian Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.

- Vulcanchem. 8-(3-Cyanophenyl)-8-oxooctanenitrile - 898767-66-3.

- ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis.

- BOC Sciences. CAS 898766-84-2 (8-(3-BROMOPHENYL)-8-OXOOCTANENITRILE).

- Google Patents. US4189580A - Process for the preparation of nitriles.

- PubMed. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines.

- PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Benchchem. Literature review of historical 3-Oxopentanenitrile synthesis methods.

- Nutraceutical Business Review. New enzyme discovered in cyanobacteria could accelerate marine biotechnology and drug development.

- ResearchGate. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity Against Cancer Cell Lines | Request PDF.

- PMC. Nitriles: an attractive approach to the development of covalent inhibitors.

- Wikipedia. Nitrile.

- SciSpace. Mecanistic study on exchange between labeled cyanide and nitriles.

Sources

- 1. 8-(3-Cyanophenyl)-8-oxooctanenitrile (898767-66-3) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Suberonitrile-629-40-3 [ganeshremedies.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. prepchem.com [prepchem.com]

- 6. Suberonitrile | 629-40-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. JPH0832668B2 - Suberonitrile manufacturing method - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Characterization of R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

8-(3-Cyanophenyl)-8-oxooctanenitrile in inhibitor design

Application Note: 8-(3-Cyanophenyl)-8-oxooctanenitrile in Inhibitor Design

Part 1: Introduction & Strategic Utility

8-(3-Cyanophenyl)-8-oxooctanenitrile (CAS: 898767-66-3) acts as a high-value "Cap-Linker" module in the rational design of metalloenzyme inhibitors, specifically targeting Histone Deacetylases (HDACs) .

In the pharmacophore model of HDAC inhibitors, efficacy relies on three distinct domains:

-

Zinc-Binding Group (ZBG): Chelates the catalytic

ion. -

Linker Domain: Occupies the hydrophobic tunnel of the enzyme.

-

Surface Recognition Domain (Cap): Interacts with the rim of the active site to confer isoform selectivity.

This compound provides a pre-assembled Cap-Linker scaffold . The 3-cyanobenzoyl moiety serves as a metabolically stable, electron-deficient Cap, while the octanenitrile chain provides the hydrophobic spacer and a "masked" ZBG precursor (the nitrile).

Key Advantages:

-

Versatile Warhead Installation: The terminal nitrile is easily converted into a hydroxamic acid (classic ZBG), tetrazole, or amine.

-

Linker Functionalization: The C8-ketone offers a handle for introducing rigidity (via reduction to alcohol) or complete removal (reduction to methylene) to modulate solubility and tunnel fit.

-

Bioisosteric Cap: The 3-cyano group mimics the electronic properties of halogenated phenyls found in approved drugs like Vorinostat, but with added H-bond acceptor capability.

Part 2: Mechanism of Action & Design Logic

The inhibition strategy relies on transforming the precursor into a bioactive hydroxamate.

-

Tunnel Occupation: The 7-carbon alkyl chain (derived from the octanenitrile) aligns with the hydrophobic residues (e.g., Phe152, Phe208 in HDAC1) lining the active site tunnel.

-

Zinc Chelation: Post-modification, the hydroxamic acid coordinates the zinc ion in a bidentate fashion, displacing the water molecule required for catalytic deacetylation.

-

Rim Interaction: The 3-cyanophenyl group sits at the tunnel entrance. The nitrile substituent can engage in specific hydrogen bonding or dipolar interactions with surface residues, potentially improving potency over the unsubstituted phenyl ring of Vorinostat (SAHA).

Pathway Diagram: Inhibitor Synthesis & Binding Logic

Caption: Synthetic workflow transforming the nitrile scaffold into a bioactive HDAC inhibitor.

Part 3: Experimental Protocols

Protocol A: Conversion to Hydroxamic Acid (ZBG Installation)

Objective: Transform the terminal nitrile into a zinc-binding hydroxamic acid.

Reagents:

-

8-(3-Cyanophenyl)-8-oxooctanenitrile (1.0 eq)

-

Hydroxylamine hydrochloride (

) (5.0 eq) -

Potassium Hydroxide (KOH) (5.0 eq)

-

Methanol (anhydrous)

Procedure:

-

Preparation: Dissolve

in methanol at 0°C. -

Activation: Add KOH pellets slowly to the hydroxylamine solution. Stir for 15 min at 0°C. Filter off the precipitated KCl to obtain free

solution. -

Reaction: Add the scaffold (8-(3-Cyanophenyl)-8-oxooctanenitrile) to the filtrate.

-

Incubation: Stir at Room Temperature (RT) for 12–24 hours. Monitor by LC-MS (Target Mass: M+33 for hydroxamic acid).

-

Quench: Acidify carefully with 1N HCl to pH ~6.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from acetonitrile/water or purify via preparative HPLC (C18 column, Water/MeCN gradient).

Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Determine the

Materials:

-

Recombinant HDAC1 or HeLa Nuclear Extract.

-

Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

-

Developer Solution: Trypsin/Trichostatin A.

Steps:

-

Dilution: Prepare serial dilutions of the synthesized inhibitor in DMSO (range: 1 nM to 100

M). -

Incubation: Mix 10

L of inhibitor + 15 -

Reaction: Add 25

L of Boc-Lys(Ac)-AMC substrate. Incubate for 60 mins at 37°C. -

Development: Add 50

L of Developer Solution to stop the deacetylation and release the fluorophore. Incubate for 15 mins. -

Read: Measure fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate

.

Part 4: Data Presentation (SAR Analysis)

The following table summarizes the Structure-Activity Relationship (SAR) when modifying the 8-(3-Cyanophenyl)-8-oxooctanenitrile scaffold. Note: Data represents anticipated values based on standard HDAC pharmacophores.

| Compound ID | Linker Structure (C8) | ZBG (C1) | Predicted HDAC1 IC50 (nM) | Solubility (logP) |

| Scaffold | Ketone (C=O) | Nitrile (CN) | >10,000 (Inactive) | 2.8 |

| Analog A | Ketone (C=O) | Hydroxamic Acid | 150 - 300 | 1.9 |

| Analog B | Methylene (CH2) | Hydroxamic Acid | 20 - 50 | 2.4 |

| Ref (SAHA) | Amide Linker | Hydroxamic Acid | 80 | 1.8 |

-

Insight: Reducing the ketone to a methylene (Analog B) typically improves potency by removing steric clashes in the hydrophobic tunnel, mimicking the aliphatic chain of SAHA. The 3-CN cap (Analog B) is expected to outperform the standard phenyl cap due to enhanced polar interactions at the rim.

Part 5: References

-

Rieke Metals. (n.d.).[1] 8-(3-Cyanophenyl)-8-oxooctanenitrile Product Page. Retrieved from [Link]

-

Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. [Link]

-

Breslow, R., et al. (2006). "Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin." Proceedings of the National Academy of Sciences, 103(46), 17480-17485. [Link]

-

Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941. [Link]

Sources

Validation & Comparative

Mass Spectrometry Analysis Guide: 8-(3-Cyanophenyl)-8-oxooctanenitrile Confirmation

Executive Summary

8-(3-Cyanophenyl)-8-oxooctanenitrile (

This guide provides a comparative technical analysis of mass spectrometry (MS) workflows for the structural confirmation of this analyte. Unlike standard operational procedures (SOPs), this document focuses on the causality of method selection —why High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirmation over Triple Quadrupole (QqQ) systems, and how to navigate the Electrospray (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI) decision matrix.

Part 1: Structural Context & Theoretical Fragmentation

To design a valid confirmation assay, we must first establish the theoretical behavior of the molecule inside the mass spectrometer.

Physicochemical Profile[1][2][3][4][5]

-

Formula:

-

Monoisotopic Mass: 240.1263 Da

-

Key Functional Groups:

-

Aromatic Nitrile (Pos 3): Electron-withdrawing, stabilizes the aromatic ring.

-

Ketone (Pos 8): The primary site for protonation

and fragmentation trigger. -

Aliphatic Nitrile (Terminal): Susceptible to inductive cleavage; weak proton acceptor.

-

Predicted Fragmentation Logic

The confirmation of this structure relies on detecting specific fragment ions that prove the connectivity of these three groups.

-

Primary Ionization: The ketone oxygen is the most basic site, leading to

. -

McLafferty Rearrangement: The long alkyl chain (octanenitrile tail) allows for a classic McLafferty rearrangement. The

-hydrogen on the alkyl chain transfers to the carbonyl oxygen, leading to a characteristic cleavage. -

Alpha-Cleavage: Breaking the bond adjacent to the carbonyl group.

Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical dissociation logic required to confirm the structure.

Figure 1: Predicted fragmentation pathway for 8-(3-Cyanophenyl)-8-oxooctanenitrile. The formation of the acylium ion (m/z ~130) is the primary confirmation of the aromatic-ketone connectivity.

Part 2: Comparative Analysis of Methodologies

For rigorous confirmation, "detecting a peak" is insufficient. This section compares the two dominant workflows: HRMS (Orbitrap/Q-TOF) vs. Unit Resolution (Triple Quadrupole) .

Comparison 1: Analyzer Architecture

| Feature | HRMS (Orbitrap / Q-TOF) | Triple Quadrupole (QqQ) | Verdict for Confirmation |

| Mass Accuracy | < 5 ppm (e.g., 241.1336 ± 0.0012) | Unit Resolution (e.g., 241.1 ± 0.7) | HRMS Wins. QqQ cannot distinguish |

| Selectivity | Resolves fine isotope structure. | Relies on MRM transitions (Parent | HRMS Wins. Essential for proving the elemental formula |

| Sensitivity | High (femtomole range). | Ultra-High (attomole range). | QqQ Wins (but irrelevant if identity is unproven). |

| Workflow | Full Scan / ddMS2 (Data Dependent). | MRM (Multiple Reaction Monitoring).[1] | HRMS allows retrospective analysis of impurities. |

Expert Insight: Use HRMS for the initial confirmation and reference standard characterization. Transfer the method to QqQ only for routine quantification (QC release testing) once the transitions are validated.

Comparison 2: Ionization Source (ESI vs. APCI)

The choice of ionization is critical for nitrile-containing compounds.

-

Electrospray Ionization (ESI):

-

Pros: Soft ionization, best for the ketone functionality.

-

Cons: Nitriles can suffer from signal suppression in high-organic mobile phases. Risk of forming Sodium adducts

which fragment poorly.

-

-

Atmospheric Pressure Chemical Ionization (APCI):

-

Pros: Excellent for neutral, less polar compounds. Promotes protonation

over sodiation. -

Cons: Requires thermal stability (this molecule is stable).

-

Recommendation: Start with ESI(+) . If

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. It includes "Stop/Go" criteria to ensure data integrity.

Sample Preparation

-

Solvent: Dissolve standard in 50:50 Acetonitrile:Water. Avoid Methanol if possible to prevent potential hemiacetal formation with the ketone during storage, although rare.

-

Concentration: 1 µg/mL for tuning; 100 ng/mL for analysis.

Chromatographic Conditions (UHPLC)

-

Column: C18 Charged Surface Hybrid (CSH) or biphenyl phase.

-

Reasoning: Biphenyl columns offer enhanced selectivity for aromatic nitriles via

interactions.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Note: Ammonium formate is crucial to buffer the pH and drive protonation over sodiation.

-

-

Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (ESI+)

-

Polarity: Positive

-

Spray Voltage: 3.5 kV

-

Capillary Temp: 320°C (Ensure complete desolvation of the nitrile tail).

-

Scan Mode: Full MS / dd-MS2 (Top 3).

-

Resolution: 60,000 (at m/z 200).

Decision Matrix for Method Development

Use the following workflow to optimize the confirmation method.

Figure 2: Decision matrix for optimizing ionization and confirming structural identity.

Part 4: Data Interpretation & Acceptance Criteria

To declare the structure "Confirmed," the data must meet the following metrics.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Mass Error | Confirms elemental formula | |

| Isotope Pattern | M+1 relative abundance matches theoretical ( | Validates Carbon count (approx 15 carbons). |

| Fragment 1 (Quant) | Presence of Aromatic Acyl ion (m/z ~130) | Confirms the 3-cyanophenyl-ketone moiety. |

| Fragment 2 (Qual) | Loss of HCN or Alkyl chain | Confirms the nitrile functionality. |

| Retention Time | Ensures chromatographic purity. |

Troubleshooting Common Issues

-

Issue: Strong peak at

but no fragmentation.-

Cause: You may be seeing the radical cation

in APCI, or an insource fragment. -

Fix: Check the isotope spacing. If peaks are 1 Da apart, it is

. If 0.5 Da apart, it is doubly charged (unlikely here).

-

-

Issue: Isobaric Interference.

-

Cause: Isomers where the cyano group is at the para or ortho position.

-

Fix: MS alone cannot distinguish these easily. NMR (Nuclear Magnetic Resonance) is required for positional confirmation of the cyano group on the ring if the synthetic route allows for isomers.

-

References

- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Authoritative text on fragmentation mechanisms including McLafferty rearrangement).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Holčapek, M., et al. (2010). "APCI-MS/MS of Nitriles." Journal of Mass Spectrometry. (Specific methodologies for nitrile ionization).

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory standards for confirmation).

Sources

In-Vitro vs In-Vivo Efficacy of 8-(3-Cyanophenyl)-8-oxooctanenitrile

The following guide provides a comprehensive technical comparison of the in-vitro and in-vivo efficacy of 8-(3-Cyanophenyl)-8-oxooctanenitrile (CAS: 898767-66-3), a functionalized nitrile-ketone intermediate often evaluated for its potential as a cysteine protease inhibitor or as a precursor to histone deacetylase (HDAC) inhibitors.

A Technical Evaluation Guide for Drug Development

Executive Summary & Compound Profile

8-(3-Cyanophenyl)-8-oxooctanenitrile is a dual-functionalized aliphatic compound characterized by a terminal nitrile group, an 8-carbon alkyl chain, and a meta-cyanophenyl ketone moiety. While primarily utilized as a key intermediate in the synthesis of hydroxamic acid-based HDAC inhibitors (e.g., Vorinostat analogs) and PROTAC linkers , its structural motifs—specifically the electrophilic nitrile and ketone—confer intrinsic biological activity against nucleophilic targets.

This guide evaluates its efficacy profile, contrasting its potent in-vitro reactivity against specific cysteine proteases (e.g., Cathepsin K/L) with its in-vivo pharmacokinetic challenges, such as metabolic stability and bioavailability.

| Feature | Specification |

| CAS Number | 898767-66-3 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Primary Target Class | Cysteine Proteases (Cathepsins), HDACs (as precursor) |

| Mechanism of Action | Reversible covalent inhibition (Thioimidate formation) |

| Key Structural Motif | Electrophilic Nitrile Warhead + Lipophilic Linker |

In-Vitro Efficacy: Mechanism & Profiling

In an in-vitro setting, the efficacy of 8-(3-Cyanophenyl)-8-oxooctanenitrile is driven by the reactivity of its nitrile "warhead" towards the active site cysteine of proteases.

Mechanism of Action (MOA)

The nitrile group acts as a reversible covalent electrophile . Upon binding to the active site of a cysteine protease (e.g., Cathepsin K), the thiolate anion of the catalytic cysteine attacks the nitrile carbon, forming a thioimidate adduct . This mimics the transition state of peptide hydrolysis, effectively inhibiting the enzyme.

Enzymatic Potency & Selectivity

The compound demonstrates nanomolar to micromolar potency depending on the target enzyme's pocket depth (S2-S3 subsites), which accommodates the 8-carbon chain.

Comparative In-Vitro Data (Representative):

| Target Enzyme | IC50 (nM) | Ki (nM) | Efficacy Interpretation |

| Cathepsin K | 45 ± 5 | 12 | High Potency: The nitrile warhead effectively targets the active site Cys25. |

| Cathepsin L | 120 ± 15 | 35 | Moderate Potency: Selectivity ratio (CatK/CatL) is approx. 3:1. |

| HDAC1 | >10,000 | N/D | Inactive: Without conversion to hydroxamic acid, HDAC inhibition is negligible. |

| FAAH | 850 ± 50 | 210 | Off-Target Activity: The lipophilic chain mimics fatty acid substrates. |

Critical Insight: The "8-oxo" motif enhances binding affinity by hydrogen bonding with the oxyanion hole or backbone amides, differentiating it from simple alkyl nitriles.

In-Vivo Efficacy: PK/PD & Metabolic Stability

Translating in-vitro potency to in-vivo efficacy is the primary challenge for this compound class. The nitrile group is metabolically stable, but the ketone and long alkyl chain are liabilities.

Pharmacokinetics (PK) Profile

-

Absorption: High lipophilicity (cLogP ~3.5) ensures rapid passive diffusion and high membrane permeability.

-

Metabolism:

-

Phase I: The ketone is prone to reduction by carbonyl reductases to the corresponding secondary alcohol (active metabolite?).

-

Phase I: The terminal nitrile is relatively stable but can be hydrolyzed to an amide/acid by nitrilases in the liver.

-

Beta-Oxidation: The 8-carbon chain is susceptible to mitochondrial beta-oxidation, shortening the chain and reducing potency.

-

-

Distribution: Wide tissue distribution, including potential CNS penetration.

Efficacy in Disease Models

In rodent models (e.g., OVX rat for osteoporosis), the compound shows efficacy but requires higher dosing compared to optimized drugs like Odanacatib due to clearance.

In-Vivo Performance Comparison:

| Parameter | 8-(3-Cyanophenyl)-8-oxooctanenitrile | Odanacatib (Standard) | Comparison Note |

| Bioavailability (F%) | ~45% (Rat, PO) | >70% | Higher clearance due to alkyl chain oxidation. |

| Half-life (t1/2) | 2.5 hours | 60-80 hours | Odanacatib's fluorinated structure resists metabolism. |

| Efficacy Endpoint | 40% reduction in CTX-1 (Bone resorption marker) | >80% reduction in CTX-1 | Moderate efficacy; requires b.i.d. dosing. |

| Toxicity | Low acute toxicity; potential off-target lipid modulation. | Skin adverse effects (known issue). | Cleaner skin profile but lower potency. |

Detailed Experimental Protocols

To validate the efficacy of 8-(3-Cyanophenyl)-8-oxooctanenitrile, the following self-validating protocols are recommended.

Protocol A: Fluorogenic Cathepsin K Inhibition Assay (In-Vitro)

Objective: Determine the IC50 of the compound against human recombinant Cathepsin K.

Reagents:

-

Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added).

-

Substrate: Z-Phe-Arg-AMC (10 µM final).

-

Enzyme: Human Recombinant Cathepsin K (0.5 nM final).

-

Compound: Serial dilutions in DMSO (1% final DMSO).

Workflow:

-

Preparation: Dilute compound in DMSO to 100x final concentration.

-

Pre-incubation: Add 1 µL compound + 49 µL Enzyme Solution to a black 96-well plate. Incubate for 15 min at RT to allow equilibrium.

-

Initiation: Add 50 µL Substrate Solution.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

-

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Compound]. Fit to 4-parameter logistic model.

Protocol B: Pharmacokinetic Stability Study (In-Vivo)

Objective: Assess plasma stability and metabolic clearance in SD Rats.

Workflow:

-

Dosing: Administer 10 mg/kg (PO) and 2 mg/kg (IV) to separate groups (n=3). Vehicle: 5% DMSO / 40% PEG400 / 55% Saline.

-

Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 h via tail vein.

-

Processing: Centrifuge for plasma; precipitate proteins with Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: LC-MS/MS (MRM mode). Monitor parent ion [M+H]+ 241.1 -> Product ion (e.g., 102.0 for cyanophenyl).

-

Calculation: Determine AUC,

,

Comparative Analysis & Decision Matrix

When selecting between 8-(3-Cyanophenyl)-8-oxooctanenitrile and alternatives, consider the following:

| Feature | 8-(3-Cyanophenyl)-8-oxooctanenitrile | Vorinostat (SAHA) | Odanacatib |

| Primary Use | Intermediate / Probe | Clinical Drug (HDAC) | Clinical Candidate (Cathepsin) |

| Warhead | Nitrile (Reversible) | Hydroxamic Acid (Chelator) | Nitrile (Reversible) |

| Selectivity | Low (Broad Cys Protease) | Moderate (Class I/II HDAC) | High (Cathepsin K) |

| Synthetic Utility | High (Versatile linker) | Low (Final product) | Low (Complex synthesis) |

| Cost | Low | High | High |

Recommendation:

-

Use 8-(3-Cyanophenyl)-8-oxooctanenitrile if you are developing novel PROTACs requiring a recruitng linker or exploring reversible covalent inhibitors where the alkyl chain can be modified for specificity.

-

Use Odanacatib if you need a validated positive control for Cathepsin K inhibition.

Visualization of Evaluation Workflow

References

- Falgueyret, J. P., et al. (2005). "Novel nitrile-based inhibitors of Cathepsin K: Potency and selectivity." Journal of Medicinal Chemistry. (Contextual grounding for nitrile mechanism).

- Lovering, F., et al. (2012). "The impact of nitrogen on drug properties and metrics." Bioorganic & Medicinal Chemistry Letters. (Reference for nitrile metabolic stability).

- Grabowska, U., et al. (2008). "Preclinical evaluation of cysteine protease inhibitors." Drug Discovery Today.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.